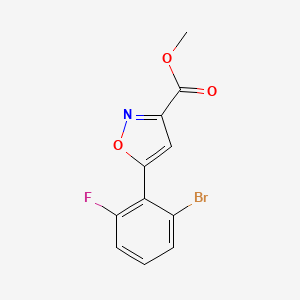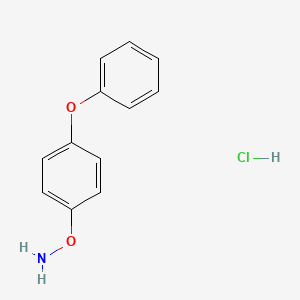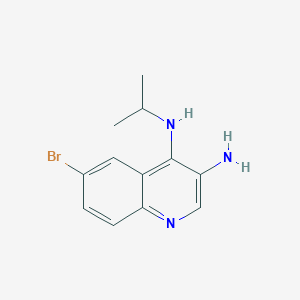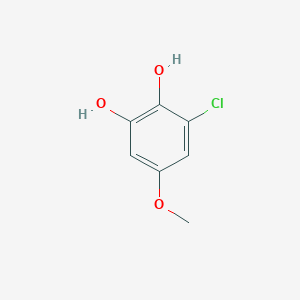
Methyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their significant biological activities and are commonly used in medicinal chemistry for drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate typically involves a (3 + 2) cycloaddition reaction. This reaction uses an alkyne as a dipolarophile and nitrile oxide as the dipole . The reaction conditions often include the use of Cu(I) or Ru(II) as catalysts, although metal-free synthetic routes are also being explored to reduce costs and toxicity .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including this compound, often involve microwave-assisted synthesis. This method is advantageous due to its efficiency and ability to produce high yields under mild conditions .
化学反応の分析
Types of Reactions
Methyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Methyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Methyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to interact with biological targets, leading to various biological effects. These interactions often involve binding to enzymes or receptors, thereby modulating their activity .
類似化合物との比較
Similar Compounds
- Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
- Methyl 5-(2,4-dimethylphenyl)isoxazole-3-carboxylate
Uniqueness
Methyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can lead to distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
特性
分子式 |
C11H7BrFNO3 |
|---|---|
分子量 |
300.08 g/mol |
IUPAC名 |
methyl 5-(2-bromo-6-fluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H7BrFNO3/c1-16-11(15)8-5-9(17-14-8)10-6(12)3-2-4-7(10)13/h2-5H,1H3 |
InChIキー |
TYORXBXDBVPZJJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NOC(=C1)C2=C(C=CC=C2Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-6-chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13702409.png)

![N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13702416.png)






![2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13702478.png)




